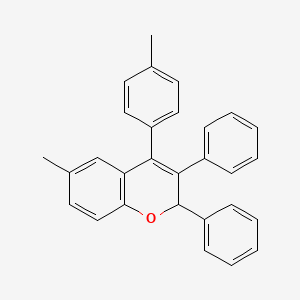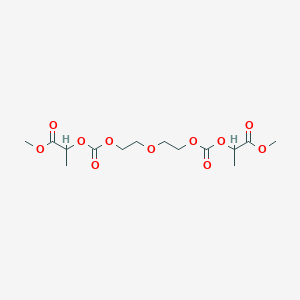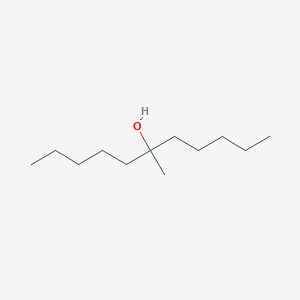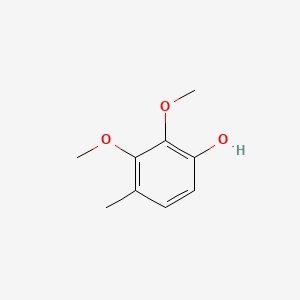
2,3-Dimethoxy-4-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethoxy-4-methylphenol is an organic compound with the molecular formula C9H12O3. It is a derivative of phenol, characterized by the presence of two methoxy groups (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and as a flavoring agent due to its distinctive odor.
準備方法
Synthetic Routes and Reaction Conditions
2,3-Dimethoxy-4-methylphenol can be synthesized through several methods. One common approach involves the methylation of 4-methylphenol (p-cresol) using methanol and a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, where the methanol acts as both the solvent and the methylating agent .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of more efficient catalytic processes. For example, the methylation of 4-methylphenol can be catalyzed by acidic catalysts such as sulfuric acid or zeolites, which enhance the reaction rate and yield .
化学反応の分析
Types of Reactions
2,3-Dimethoxy-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, such as 2,3-dimethoxy-5-methylbenzoquinone.
Reduction: Reduction reactions can convert the compound into corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: 2,3-Dimethoxy-5-methylbenzoquinone.
Reduction: Corresponding hydroquinones.
Substitution: Various substituted phenols depending on the reagents used.
科学的研究の応用
2,3-Dimethoxy-4-methylphenol has several applications in scientific research:
作用機序
The mechanism of action of 2,3-Dimethoxy-4-methylphenol involves its interaction with various molecular targets and pathways. Its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage . The antibacterial activity is likely due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
類似化合物との比較
Similar Compounds
2,6-Dimethoxy-4-methylphenol: Similar structure but with methoxy groups at different positions.
3,5-Dimethoxy-4-hydroxytoluene: Another derivative with different substitution patterns.
Uniqueness
2,3-Dimethoxy-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and methyl groups enhances its reactivity and bioactivity compared to other similar compounds .
特性
CAS番号 |
6375-85-5 |
|---|---|
分子式 |
C9H12O3 |
分子量 |
168.19 g/mol |
IUPAC名 |
2,3-dimethoxy-4-methylphenol |
InChI |
InChI=1S/C9H12O3/c1-6-4-5-7(10)9(12-3)8(6)11-2/h4-5,10H,1-3H3 |
InChIキー |
PZHLHCXQYZCQCF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



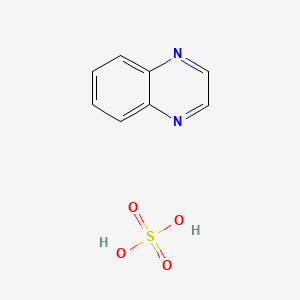
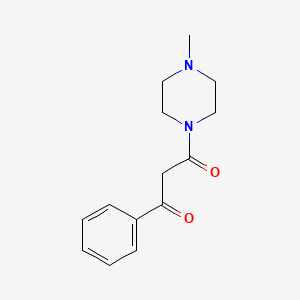
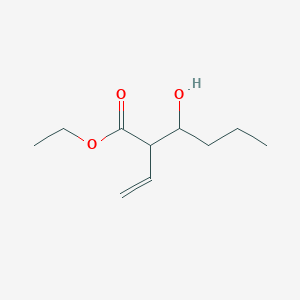
![[5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14728648.png)
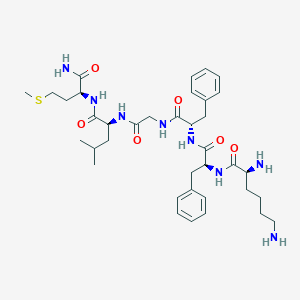
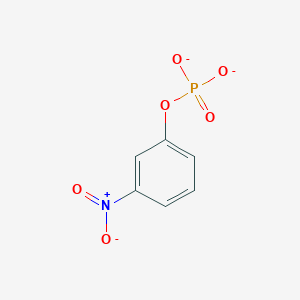
![Methyl 2-[[4-[bis(2-hydroxyethyl)amino]phenyl]methylsulfonyl]acetate](/img/structure/B14728663.png)
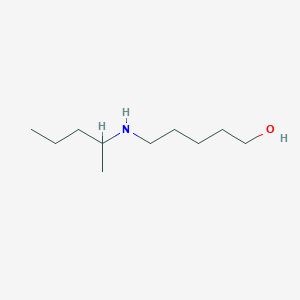
![3,9-Bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14728670.png)

